molecular formula C17H16F2N2O B5855612 1-(4-fluorobenzoyl)-4-(4-fluorophenyl)piperazine

1-(4-fluorobenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5855612
M. Wt: 302.32 g/mol
InChI Key: OBAAYAIYSYWAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(4-fluorophenyl)piperazine, commonly known as pFBPP, is a chemical compound that belongs to the class of piperazine derivatives. It has attracted considerable scientific attention due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The exact mechanism of action of pFBPP is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A receptor. This activation of the receptor may contribute to the anxiolytic and antidepressant effects of pFBPP.
Biochemical and Physiological Effects
Studies have shown that pFBPP can modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. These biochemical and physiological effects may contribute to the therapeutic effects of pFBPP.

Advantages and Limitations for Lab Experiments

One advantage of using pFBPP in lab experiments is its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes. However, one limitation is that pFBPP has poor water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on pFBPP. One area of interest is its potential use as a radioligand for imaging serotonin receptors in the brain. Another area of interest is its potential use as a therapeutic agent for anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of pFBPP and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of pFBPP involves the reaction of 4-fluorobenzoyl chloride with 4-fluorophenylpiperazine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

PFBPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, pFBPP has been investigated for its potential use as a radioligand for imaging serotonin receptors in the brain.

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAAYAIYSYWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

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